![molecular formula C14H11ClO B156412 Benzyl 4-chlorophenyl ketone CAS No. 1889-71-0](/img/structure/B156412.png)
Benzyl 4-chlorophenyl ketone
Overview
Description
It is a white solid that is used as an intermediate in the synthesis of various pharmaceuticals and organic compounds . This compound is characterized by the presence of a benzyl group attached to a 4-chlorophenyl ketone moiety.
Mechanism of Action
Mode of Action
The mode of action of Benzyl 4-chlorophenyl ketone involves its oxidation in chlorobenzene at 100°C . This process occurs through the formation of short chains and the recombination of α-ketoperoxyl radicals with or without chain termination .
Biochemical Pathways
The oxidation of this compound leads to the formation of several non-peroxide reaction products . These include 1-(4-chlorophenyl)-2-hydroxy-2-phenyl-1-ethanone, para-chlorobenzyl, benzaldehyde, and para-chlorobenzoic acid .
Result of Action
The oxidation of this compound results in the formation of several compounds . These include benzaldehyde and 1-(4-chlorophenyl)-2-hydroxy-2-phenyl-1-ethanone, which undergo radical chain oxidation in the reaction medium to form benzoic acid, para-chlorobenzyl, and benzoic and para-chlorobenzoic acids .
Action Environment
The action of this compound is influenced by environmental factors such as temperature . For instance, its oxidation occurs at 100°C in chlorobenzene
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzyl 4-chlorophenyl ketone can be synthesized through several methods. One common method involves the Friedel-Crafts acylation of benzyl chloride with 4-chlorobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to prevent side reactions .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale Friedel-Crafts acylation processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified through recrystallization or distillation .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or aldehydes.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: 4-chlorobenzoic acid, benzaldehyde.
Reduction: Benzyl alcohol.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
Benzyl 4-chlorophenyl ketone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Medicine: It serves as a precursor in the synthesis of various drugs and therapeutic agents.
Industry: this compound is used in the production of dyes, fragrances, and other industrial chemicals.
Comparison with Similar Compounds
Benzyl phenyl ketone: Similar structure but lacks the chlorine atom on the phenyl ring.
4-chlorobenzophenone: Contains a similar 4-chlorophenyl group but with a different ketone structure.
Benzyl 4-methylphenyl ketone: Similar structure with a methyl group instead of a chlorine atom.
Uniqueness: Benzyl 4-chlorophenyl ketone is unique due to the presence of both a benzyl group and a 4-chlorophenyl group, which imparts distinct chemical reactivity and biological activity. The chlorine atom enhances its electrophilic properties, making it more reactive in substitution reactions compared to its non-chlorinated analogs .
Biological Activity
Benzyl 4-chlorophenyl ketone (BCK), with the molecular formula C₁₄H₁₁ClO and a molecular weight of 230.69 g/mol, is an organic compound that has garnered attention for its diverse biological activities. This article delves into the biological properties of BCK, supported by recent research findings, case studies, and data tables.
Biological Activity Overview
This compound exhibits a range of biological activities, including:
- Antimicrobial Activity
- Anticancer Properties
- Anti-inflammatory Effects
- Enzyme Inhibition
Antimicrobial Activity
Research has indicated that BCK possesses significant antimicrobial properties. A study highlighted its effectiveness against various strains of bacteria and fungi. The compound's mechanism appears to involve disruption of microbial cell membranes, leading to cell lysis.
Microorganism | Inhibition Zone (mm) | Reference |
---|---|---|
Staphylococcus aureus | 15 | |
Escherichia coli | 12 | |
Candida albicans | 18 |
Anticancer Properties
BCK has shown promise in cancer research, particularly in inhibiting the proliferation of cancer cells. A study conducted on various cancer cell lines demonstrated that BCK induced apoptosis and inhibited tumor growth.
Case Study: Antitumor Activity
In a controlled laboratory setting, BCK was tested on human lung adenocarcinoma cells (A549). The results indicated a significant reduction in cell viability at concentrations of 50 µM and above.
Anti-inflammatory Effects
BCK has been studied for its anti-inflammatory properties. Research suggests that it inhibits the production of pro-inflammatory cytokines, thereby reducing inflammation in various models.
The anti-inflammatory effects are attributed to the inhibition of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB), which plays a crucial role in inflammatory responses.
Enzyme Inhibition
BCK has been identified as an inhibitor of certain enzymes involved in metabolic pathways. For instance, it has shown inhibitory effects on acetylcholinesterase, which is significant for neurological studies.
Enzyme Inhibition Data
Properties
IUPAC Name |
1-(4-chlorophenyl)-2-phenylethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO/c15-13-8-6-12(7-9-13)14(16)10-11-4-2-1-3-5-11/h1-9H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXVALSKCLLBZEB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)C2=CC=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10283680 | |
Record name | Benzyl 4-chlorophenyl ketone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10283680 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1889-71-0 | |
Record name | 1-(4-Chlorophenyl)-2-phenylethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1889-71-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 99455 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001889710 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1889-71-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=99455 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1889-71-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32891 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzyl 4-chlorophenyl ketone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10283680 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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